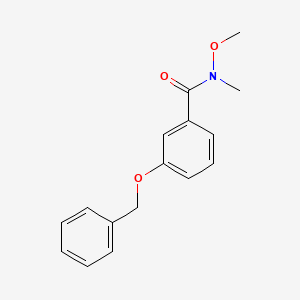

3-(Benzyloxy)-N-methoxy-N-methylbenzamide

Description

Contextualizing Weinreb Amides as Privileged Functional Groups

Weinreb amides are considered "privileged" functional groups in organic synthesis due to a unique combination of stability and reactivity. nih.gov Unlike other carboxylic acid derivatives, such as esters or acid chlorides, Weinreb amides react with strong nucleophiles like organolithium or Grignard reagents to cleanly produce ketones without the common problem of over-addition to form tertiary alcohols. wikipedia.orgmychemblog.com

This controlled reactivity is attributed to the formation of a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic attack. wisc.edunih.gov This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This chelation-stabilized intermediate prevents the second addition of the nucleophilic reagent, thus ensuring the isolation of the desired ketone in high yield. wisc.edu The reliability of this method has made it a "textbook" route for ketone synthesis. nih.gov Furthermore, Weinreb amides are compatible with a wide array of other functional groups, allowing for their use in complex, multi-step syntheses. wikipedia.org They can also be readily reduced by hydride reagents to furnish aldehydes. wikipedia.orgwisc.edu

Significance of Benzamide (B126) Scaffolds in Synthetic Chemistry

The benzamide scaffold is a fundamental structural motif that is ubiquitous in medicinal chemistry and materials science. researchgate.netresearchgate.net As a functional group, the amide bond is exceptionally stable and participates in hydrogen bonding, which is crucial for molecular recognition in biological systems. researchgate.netmdpi.com Consequently, the benzamide core is present in a wide array of pharmaceutical agents with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netnih.gov

Beyond their biological significance, benzamides are valuable building blocks in organic synthesis. researchgate.netmdpi.com Their stability allows them to be carried through various synthetic transformations, and the amide group can be converted into other functional groups when necessary. The aromatic ring of the benzamide can be functionalized to introduce a variety of substituents, allowing for the fine-tuning of the molecule's properties. This versatility makes the benzamide scaffold a key component in the design and synthesis of new therapeutic agents and functional materials. nih.gov

Structural Elucidation and Nomenclatural Considerations for 3-(Benzyloxy)-N-methoxy-N-methylbenzamide within the Weinreb Amide Class

This compound is a specific derivative that embodies the features of both a Weinreb amide and a substituted benzamide. A systematic analysis of its name reveals its precise chemical structure:

Benzamide: This forms the core of the molecule, consisting of a benzene (B151609) ring attached to a carbonyl group which is, in turn, bonded to a nitrogen atom.

N-methoxy-N-methyl: This specifies the substitution on the amide nitrogen, indicating the presence of both a methoxy (B1213986) (-OCH3) group and a methyl (-CH3) group. This arrangement is the defining feature of a Weinreb amide.

3-(Benzyloxy): This indicates that a benzyloxy group (-OCH2C6H5) is attached to the 3rd carbon atom (the meta-position) of the benzene ring.

The compound is a member of the Weinreb amide class and can be expected to exhibit the characteristic reactivity of this functional group. It serves as a stable, crystalline precursor for the synthesis of 3-benzyloxy-substituted ketones or aldehydes. The benzyloxy group at the meta position adds another layer of functionality, which can be utilized or modified in subsequent synthetic steps.

Below is a table summarizing the key properties of this compound.

| Property | Data |

| Chemical Name | This compound |

| Molecular Formula | C16H17NO3 |

| Molecular Weight | 271.31 g/mol glpbio.com |

| CAS Number | 615558-47-9 glpbio.com |

| Class | Weinreb Amide, Benzamide Derivative |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N-methyl-3-phenylmethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-17(19-2)16(18)14-9-6-10-15(11-14)20-12-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCHGJIJMJDHLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformative Applications of 3 Benzyloxy N Methoxy N Methylbenzamide in Complex Molecule Synthesis

Role as an Acyl Transfer Reagent

The Weinreb amide group in 3-(Benzyloxy)-N-methoxy-N-methylbenzamide serves as an effective acylating agent. A key feature of its reactivity is the formation of a stable, chelated tetrahedral intermediate upon addition of a nucleophile. This stability prevents the common problem of over-addition, allowing for the controlled synthesis of specific carbonyl compounds.

Weinreb amides readily undergo nucleophilic acyl substitution with a variety of strong nucleophiles, such as organolithium and Grignard reagents. researchgate.net The reaction proceeds through a stable five-membered ring chelate intermediate formed with the metal ion (e.g., Li+ or Mg2+). This intermediate is stable at low temperatures and does not collapse to eliminate the methoxide (B1231860) group until acidic or aqueous workup. This mechanism effectively prevents the secondary addition of another equivalent of the nucleophile, which is a frequent side reaction with other acylating agents like esters or acid chlorides.

A primary application of this compound is the synthesis of ketones and aldehydes. researchgate.net

Ketone Synthesis: Treatment with organometallic reagents (R-M, where R is an alkyl, aryl, or vinyl group and M is typically Li or MgX) followed by an aqueous workup yields the corresponding ketone. The high selectivity of this reaction makes it a reliable method for constructing carbon-carbon bonds and accessing complex ketone structures. researchgate.net

Aldehyde Synthesis: The compound can be selectively reduced to the corresponding aldehyde using common hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H). The stable intermediate formed during the reduction prevents over-reduction to the alcohol, allowing for the isolation of the aldehyde product in high yield.

While less common than their use in ketone synthesis, Weinreb amides can also be converted to esters. This transformation can be achieved by reacting the Weinreb amide with an alcohol in the presence of a suitable catalyst or activating agent. For instance, a method for the esterification of N-acyl-N-alkoxyamides with unsaturated alcohols has been developed using catalytic amounts of lithium tert-butoxide, proceeding under metal-free conditions. sioc-journal.cn The N-methoxy fragment of the Weinreb amide is crucial for this unique reactivity, enabling alkoxides to function as competent nucleophiles. researchgate.net

Directed C-H Functionalization Strategies with Weinreb Amides

More recently, the Weinreb amide functional group has been employed as a directing group in transition-metal-catalyzed C-H functionalization reactions. mdpi.comsemanticscholar.orgdiva-portal.orgbohrium.com The amide's carbonyl oxygen can coordinate to a metal center, positioning the catalyst to activate a specific C-H bond, typically at the ortho-position of an aromatic ring or at the β- or γ-position of an aliphatic chain. This strategy offers a powerful and atom-economical way to forge new bonds at previously unreactive sites.

Palladium catalysis has been extensively used for C-H activation directed by various functional groups. While Weinreb amides have seen recent use in this area, their application presents unique challenges due to the weaker coordinating ability of the neutral, oxygen-based directing group compared to stronger, nitrogen-based directing groups. mdpi.commagnusgroup.orgnih.gov This weaker coordination can lead to sluggish reactivity and the need for carefully designed catalytic systems. nih.govchemrxiv.org

A significant advancement has been the development of palladium-catalyzed β-C(sp³)–H arylation of aliphatic Weinreb amides. nih.govnih.gov This reaction demonstrates the first use of a Weinreb amide as a directing group for transition metal-catalyzed C(sp³)–H activation. nih.govnih.gov The success of this transformation is critically dependent on the choice of ligand, which must overcome challenges posed by the Weinreb amide, including the electron-withdrawing inductive effect of the methoxy (B1213986) group and the potential for unproductive bidentate coordination. nih.govacs.org

Research has shown that conventional ligands, such as mono-protected amino acids (MPAA), are often ineffective for this specific reaction. chemrxiv.org Instead, specially designed ligands are required to enhance the catalytic activity. A pivotal discovery was the use of 3-pyridinesulfonic acid as a uniquely effective ligand for this transformation. magnusgroup.orgnih.govacs.org This ligand is thought to form a zwitterionic complex with the palladium catalyst, preserving the cationic character of the metal center. nih.govacs.org This enhanced electrophilicity of the palladium center facilitates the otherwise difficult C-H activation step. Density Functional Theory (DFT) studies have supported this hypothesis, indicating that the 3-pyridinesulfonic acid ligand stabilizes the substrate-bound palladium species, leading to superior reactivity compared to reactions run without a ligand or with other common ligands. chemrxiv.orgnih.govacs.org

Table 1: Effect of Different Ligands on the Pd-Catalyzed β-C(sp³)–H Arylation of a Model Weinreb Amide Data adapted from studies by Park, H., Chekshin, N., Shen, PX., & Yu, JQ. (2018). nih.gov

| Entry | Ligand | Yield (%) |

| 1 | None | Trace |

| 2 | 2-Pyridinesulfonic acid (L1) | Trace |

| 3 | 3-Pyridinesulfonic acid (L2) | 89 |

| 4 | 4-Pyridinesulfonic acid (L3) | 82 |

| 5 | Ac-Gly-OH (MPAA ligand) | Trace |

The optimized conditions using the 3-pyridinesulfonic acid ligand tolerate a wide range of Weinreb amides and aryl iodides, demonstrating the broad applicability of this method for complex molecule synthesis. nih.gov

Table 2: Substrate Scope of the β-C(sp³)–H Arylation Reaction Representative examples from studies by Park, H., et al. (2018). nih.gov

| Weinreb Amide Substrate | Aryl Iodide | Product | Yield (%) |

| N-methoxy-N,3,3-trimethylbutanamide | 1-iodo-4-methoxybenzene | N-methoxy-4-(4-methoxyphenyl)-N,3,3-trimethylbutanamide | 70 |

| N-methoxy-N-methylcyclohexanecarboxamide | 1-fluoro-4-iodobenzene | 2-(4-fluorophenyl)-N-methoxy-N-methylcyclohexane-1-carboxamide | 65 |

| 3-Cyclopentyl-N-methoxy-N-methylpropanamide | 1-iodo-3-(trifluoromethyl)benzene | 3-cyclopentyl-N-methoxy-N-methyl-3-(3-(trifluoromethyl)phenyl)propanamide | 56 |

Palladium-Catalyzed C-H Activation

Intramolecular Rearrangements and Cyclization Reactions

The presence of the benzyloxy group in this compound makes it a suitable substrate for intramolecular rearrangements, offering pathways to novel molecular structures.

The researchgate.netorganic-chemistry.org-Wittig rearrangement of aryl benzyl (B1604629) ethers is a powerful tool for C-C bond formation, leading to the synthesis of diarylmethanols. While the parent compound this compound has not been explicitly studied, the closely related 3-(Benzyloxy)-N-butylbenzamide has been shown to undergo a successful Wittig rearrangement upon treatment with n-butyllithium. mdpi.comacs.orgnih.gov This rearrangement proceeds via deprotonation of the benzylic methylene (B1212753) group, followed by a researchgate.netorganic-chemistry.org-shift of the aryl group from the oxygen to the carbanionic center.

The N-butyl amide group in these studies acts as a promoter for the rearrangement. nih.gov It is plausible that the N-methoxy-N-methylamide group in this compound could also facilitate this transformation, leading to the corresponding diarylmethanol derivative. This product could then serve as a versatile intermediate for the synthesis of more complex molecules.

| Substrate | Base | Product | Yield (%) | Reference |

| 3-(Benzyloxy)-N-butylbenzamide | n-Butyllithium | N-Butyl-3-(hydroxy(phenyl)methyl)benzamide | 75 | nih.gov |

| 4-(Benzyloxy)-N-butylbenzamide | n-Butyllithium | N-Butyl-4-(hydroxy(phenyl)methyl)benzamide | 82 | nih.gov |

| Ethyl P-(4-benzyloxyphenyl)-N-butylphosphonamidate | n-Butyllithium | Ethyl P-(4-(hydroxy(phenyl)methyl)phenyl)-N-butylphosphonamidate | 78 | mdpi.comresearchgate.net |

The N-methoxy-N-methylamide functionality in this compound classifies it as an anomeric amide. Anomeric amides possess two electronegative atoms attached to the amide nitrogen, which leads to reduced amide resonance and a pyramidal nitrogen atom. These structural features can drive unique reactivity, including the Heteroatom Rearrangement on Nitrogen (HERON) reaction.

The HERON reaction involves the intramolecular migration of one of the heteroatom substituents from the nitrogen to the carbonyl carbon. For an N-acyloxy-N-alkoxyamide system, this can lead to the formation of an ester and a nitrene intermediate. While the specific HERON reactivity of this compound has not been detailed, related N-acyloxy-N-alkoxyamides have been shown to undergo this type of rearrangement. The benzyloxy group at the meta position would likely remain a spectator in this transformation, allowing for the generation of a functionalized ester product derived from the rearrangement of the Weinreb amide moiety.

Cross-Coupling and Radical Cascade Reactions

The N-methoxy-N-methylamide group is not merely a stable carboxylic acid surrogate but an active participant in various catalytic transformations. Its electronic properties enable unique coupling pathways and facilitate the generation of reactive intermediates under specific conditions, making it a valuable synthon for advanced molecular engineering.

Recent advancements have demonstrated that N-methoxy amides can undergo selective C-O cross-coupling reactions with arylboronic acids. In a notable study, a copper-catalyzed protocol was developed for the synthesis of aryl-N-methoxy arylimides. mdpi.com This transformation achieves a fully selective O-arylation, a reaction pathway that diverges from typical amide chemistry. mdpi.com The optimal reaction conditions were identified as using copper(I) iodide (CuI) as the catalyst and sodium phosphate (B84403) dodecahydrate (Na₃PO₄·12H₂O) as the base in dichloroethane (DCE) at 130 °C. mdpi.com

The reaction tolerates a range of functional groups on both the N-methoxy amide and the arylboronic acid. mdpi.com For instance, electron-rich and electron-deficient N-methoxy amides, including those with halide substituents, smoothly yield the corresponding C-O coupled products. mdpi.com However, it is crucial to note that simpler substrates like N-methoxy-N-methylbenzamide itself were found to be inert under these conditions, suggesting that the electronic and steric profile of the specific amide, such as that of this compound, is critical for successful reactivity. mdpi.com The proposed mechanism suggests that the N-methoxy group enhances the electron density on the carbonyl oxygen, facilitating tautomerization and directing the coupling reaction to the oxygen atom instead of the nitrogen. mdpi.com

| Entry | N-Methoxy Amide | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Methoxy-N-methoxy-N-methylbenzamide | 4-Methylphenylboronic acid | 4-Tolyl N-methoxy-4-methoxybenzimidate | 65 |

| 2 | 4-Chloro-N-methoxy-N-methylbenzamide | 4-Methylphenylboronic acid | 4-Tolyl N-methoxy-4-chlorobenzimidate | 69 |

| 3 | 3-Bromo-N-methoxy-N-methylbenzamide | 4-Methylphenylboronic acid | 4-Tolyl N-methoxy-3-bromobenzimidate | 53 |

| 4 | N-methoxy-N,4-dimethylbenzamide | Phenylboronic acid | Phenyl N-methoxy-4-methylbenzimidate | 61 |

| 5 | N-methoxy-N,4-dimethylbenzamide | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl N-methoxy-4-methylbenzimidate | 63 |

This table presents a selection of substrates and yields from a study on copper-catalyzed C-O coupling of N-methoxy amides, illustrating the reaction's scope. Data sourced from MDPI. mdpi.com

While the C(O)-N bond of amides is generally robust, the N-O bond within the Weinreb amide moiety is relatively labile (~55-65 kcal/mol) and can be cleaved under specific reductive conditions to generate valuable radical intermediates. chemrxiv.org Organophotocatalysis has emerged as a mild and effective strategy for this transformation. chemrxiv.orgresearchgate.net In this approach, a photocatalyst, upon irradiation with visible light, initiates a single-electron transfer (SET) to the Weinreb amide. chemrxiv.org This generates a ketyl radical, which can undergo a β-fragmentation (a McLafferty-type rearrangement) to cleave the N–O bond, releasing formaldehyde (B43269) and forming a new radical anion intermediate. researchgate.net

This strategy has been successfully applied to generate N-methyl amides from their corresponding Weinreb amides. researchgate.net The process is compatible with parent N-OMe and N-OAlkyl derivatives. researchgate.net More advanced consecutive photoinduced electron transfer (ConPET) mechanisms can be employed to reduce electron-neutral or electron-rich Weinreb amides, which are more challenging substrates. chemrxiv.orgresearchgate.net The generation of radical species from the Weinreb amide opens up possibilities for subsequent radical cascade reactions, where the intermediate can be trapped in cyclization or arylation events, significantly increasing molecular complexity in a single step. researchgate.netcmu.edu This contrasts with conventional two-electron ionic pathways and offers a complementary approach to C-N bond functionalization.

The N-methoxy amide functionality can be leveraged to form S-N bonds, providing access to important sulfonamide isosteres like N-acyl sulfoximines. An efficient iron-catalyzed method has been developed for the selective N=S coupling of N-methoxy amides and sulfoxides. nih.gov This reaction provides direct access to N-acyl sulfoximines, which are valuable motifs in medicinal and agrochemical research. nih.gov

The transformation is typically catalyzed by iron(III) chloride (FeCl₃) with an amine base such as triethylamine (B128534) (Et₃N) in a solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures. nih.gov The protocol demonstrates high functional group tolerance, accommodating both electron-donating and electron-withdrawing groups on the aromatic ring of the Weinreb amide. nih.gov A key advantage of this method is that it utilizes both coupling partners in their native forms, avoiding the need for pre-functionalization. nih.gov The reaction can also be scaled to the gram level with low catalyst loading, highlighting its practical utility. nih.gov This transformation showcases the ability of the Weinreb amide to act as a precursor to complex sulfur-containing intermediates.

| Entry | N-Methoxy Amide | Sulfoxide (B87167) | Product | Yield (%) |

| 1 | N-methoxy-N-methylbenzamide | Dimethyl sulfoxide (DMSO) | S,S-Dimethyl-N-benzoylsulfoximine | 95 |

| 2 | 4-Fluoro-N-methoxy-N-methylbenzamide | DMSO | N-(4-Fluorobenzoyl)-S,S-dimethylsulfoximine | 81 |

| 3 | 4-Trifluoromethyl-N-methoxy-N-methylbenzamide | DMSO | N-(4-(Trifluoromethyl)benzoyl)-S,S-dimethylsulfoximine | 73 |

| 4 | N-methoxy-N-methyl-2-naphthamide | DMSO | N-(2-Naphthoyl)-S,S-dimethylsulfoximine | 75 |

| 5 | N-methoxy-N-methylbenzamide | Diphenyl sulfoxide | N-Benzoyl-S,S-diphenylsulfoximine | 63 |

This table highlights the substrate scope of the iron-catalyzed synthesis of N-acyl sulfoximines from N-methoxy amides. Data sourced from PMC. nih.gov

Application in the Construction of Advanced Organic Scaffolds

The reliable reactivity of this compound makes it an ideal building block for the synthesis of more complex molecular frameworks, including heterocyclic systems and polyaromatic hydrocarbons, which are prevalent in pharmaceuticals and materials science.

Weinreb amides are pivotal intermediates in the synthesis of diverse heterocyclic structures. unito.it One powerful strategy involves the palladium-catalyzed aminocarbonylation of heterocyclic-derived triflates to produce heterocyclic Weinreb amides. acs.orgnih.gov These intermediates can then smoothly react with various nucleophiles to introduce acyl groups onto aza-, oxa-, and thio-heterocycles, providing access to complex functionalized frameworks. unito.itacs.orgnih.gov

Furthermore, Weinreb amide functionality has been instrumental in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline derivatives. researchgate.net In these synthetic routes, the Weinreb amide serves as a key intermediate that undergoes reaction with an aryl magnesium halide to construct the core carbon skeleton, which is then cyclized to form the final heterocyclic product. researchgate.net By extension, this compound can be envisioned as the acylating precursor for building or functionalizing a wide array of nitrogen-containing heterocycles, a class of compounds of immense importance in medicinal chemistry. highfine.com

While not a direct precursor, this compound serves as an excellent starting point for the synthesis of polyaromatic hydrocarbons (PAHs) via a reliable two-step sequence. The foundational step is the classical Weinreb ketone synthesis, where the amide is treated with an aryl organometallic reagent, such as a functionalized Grignard reagent, to chemoselectively form a diaryl ketone. wikipedia.orgrsc.orgrsc.org For instance, reacting this compound with phenylmagnesium bromide would yield 3-benzyloxybenzophenone.

This diaryl ketone intermediate can then undergo intramolecular cyclization reactions to generate fused polycyclic systems. researchgate.net A common method is the Elbs reaction, which involves the pyrolysis of a diaryl ketone to induce cyclodehydration and form a polyaromatic hydrocarbon. researchgate.net Alternatively, acid-catalyzed intramolecular Friedel-Crafts acylation or alkylation can be employed to construct the fused ring systems characteristic of PAHs. researchgate.net This sequential approach, starting from a Weinreb amide, offers a controlled and versatile route to complex polyaromatic scaffolds. rsc.orgresearchgate.net

After a comprehensive search of scientific literature and chemical databases, it has been determined that there are no specific published studies on the mechanistic investigations and theoretical underpinnings of This compound that align with the requested article outline.

While the broader class of compounds, known as Weinreb amides (N-methoxy-N-methylamides), has been studied in the context of their synthetic utility and participation in various reactions, detailed computational analyses focusing on the specific electronic and reactive properties of the 3-(benzyloxy) substituted variant are not available in the public domain.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables as per the provided instructions, due to the lack of specific source material for "this compound."

Mechanistic Investigations and Theoretical Underpinnings of 3 Benzyloxy N Methoxy N Methylbenzamide Reactivity

Electronic Structure and Bonding Analysis

Aromaticity Indices and Their Influence on Reactivity

Aromaticity, a central concept in organic chemistry, significantly influences the stability and reactivity of cyclic conjugated systems. Quantitative evaluation of this property is achieved through various aromaticity indices, with the Harmonic Oscillator Model of Aromaticity (HOMA) being a widely used, geometry-based method. The HOMA index assesses the degree of bond length equalization in a ring system, which is a key characteristic of aromatic compounds. It is calculated based on the deviation of experimental or computed bond lengths from an optimal, "aromatic" bond length.

The HOMA index provides a continuous scale of aromaticity, where a value of 1 signifies a fully aromatic system like benzene (B151609), and a value of 0 indicates a non-aromatic system. Negative values suggest anti-aromatic character. nih.gov For substituted benzamides, including 3-(Benzyloxy)-N-methoxy-N-methylbenzamide, the HOMA value of the phenyl ring is expected to be close to 1, confirming its significant aromatic character. researchgate.net

| HOMA Value | Interpretation | Implication for Reactivity |

|---|---|---|

| ~ 1.0 | Highly Aromatic | High thermodynamic stability; reactions favor retention of the aromatic system. |

| ~ 0.0 | Non-Aromatic | Lacks the stabilization energy of aromatic systems. |

| < 0.0 | Antiaromatic | Destabilized, highly reactive. |

Steric and Stereoelectronic Effects

Anomeric Effects in N-Alkoxy-N-acyloxybenzamides

The reactivity of amides bearing two heteroatoms on the nitrogen, such as N-alkoxy-N-acyloxybenzamides, is profoundly influenced by stereoelectronic interactions, particularly the anomeric effect. libretexts.org The anomeric effect is a stabilizing interaction that involves the delocalization of a lone pair of electrons from a heteroatom into an adjacent anti-periplanar σ* antibonding orbital. researchgate.netresearchgate.netnsf.gov In the context of N-alkoxy-N-acyloxybenzamides, an anomeric interaction occurs between the lone pair on the alkoxy oxygen and the σ* orbital of the N-acyloxy bond (nO → σ*N-O). researchgate.netwikipedia.org

This interaction has two major consequences. First, it stabilizes conformations where the alkoxy lone pair and the N-acyloxy bond are anti-periplanar. Second, it contributes to the lengthening and weakening of the N-acyloxy bond, making the acyloxy group a better leaving group. This electronic stabilization renders the amide nitrogen electrophilic, a stark contrast to the nucleophilic character of nitrogen in simple amides. researchgate.net This effect is crucial for understanding why these molecules are susceptible to nucleophilic substitution (SN2) reactions directly at the nitrogen atom. researchgate.netmsu.edu

Influence of Substituent Position on Reactivity (e.g., ortho, meta, para benzyloxy)

The position of the benzyloxy substituent on the aromatic ring significantly modulates the reactivity of the amide functional group through a combination of electronic (inductive and resonance) and steric effects. These electronic effects are quantitatively described by the Hammett equation, which relates reaction rates to substituent constants (σ). wikipedia.orgoxfordreference.compharmacy180.com

The benzyloxy group is an electron-donating group. Its effect is transmitted differently depending on its position:

Para-position: The oxygen atom can donate a lone pair of electrons into the aromatic π-system through resonance (+R effect). This effect is strong and increases electron density at the carbonyl carbon, which would typically decrease its electrophilicity and slow down reactions involving nucleophilic attack at the carbonyl, such as hydrolysis.

Meta-position: As in this compound, the resonance effect does not extend to the carbon atom bearing the amide group. Therefore, the substituent's influence is primarily through its electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity. libretexts.org This effect is weaker than the para-resonance effect and would slightly increase the electrophilicity of the carbonyl carbon.

Ortho-position: The ortho position experiences a combination of strong inductive and resonance effects. However, it is also subject to significant steric hindrance, which can impede the approach of reagents to the amide functional group and force the amide out of planarity with the ring, disrupting conjugation. libretexts.orgresearcher.life This often leads to reactivity patterns that deviate from simple electronic predictions. libretexts.org

For this compound, the meta-substituent exerts a modest inductive effect, influencing the electronic environment of the amide without the powerful resonance or steric complications of the para and ortho positions, respectively.

| Substituent Position | Dominant Electronic Effect on Amide Group | Expected Impact on Carbonyl Electrophilicity |

|---|---|---|

| Ortho | Inductive (-I), Resonance (+R), and Steric | Complex; rate often reduced by steric hindrance. |

| Meta | Inductive (-I) | Slightly increased. |

| Para | Resonance (+R) > Inductive (-I) | Decreased. |

Pyramidalization at Amide Nitrogen

In standard amides, the nitrogen atom is sp2-hybridized and trigonal planar, allowing its lone pair to delocalize into the carbonyl π-system, which accounts for their characteristic stability and lack of basicity. However, in N-alkoxy-N-acyloxybenzamides, the presence of two electronegative oxygen atoms on the nitrogen drastically alters this structure. researchgate.net The strong electron demand of the two oxygen substituents greatly diminishes the resonance of the nitrogen lone pair with the carbonyl group. researchgate.net

This loss of amide resonance results in the rehybridization of the nitrogen atom from sp2 to a more sp3-like state, leading to a stable pyramidal geometry. libretexts.orgresearchgate.netwikipedia.org X-ray diffraction studies on related N-acyloxy-N-alkoxyamides have confirmed this pyramidal configuration, with the sum of bond angles around the nitrogen being significantly less than the 360° expected for a planar atom. wikipedia.org This pyramidalization, coupled with the anomeric effect, localizes the lone pair on the nitrogen but also renders the nitrogen atom itself electrophilic and susceptible to SN2 attack. researchgate.netmsu.edu

Experimental Mechanistic Probes

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a powerful experimental tool used to elucidate reaction mechanisms by determining the extent to which bond breaking or forming involving an isotopically labeled atom is part of the rate-determining step. youtube.com The KIE is the ratio of the reaction rate of a substrate with a lighter isotope (kL) to the rate of the same reaction with a heavier isotope (kH), i.e., KIE = kL/kH. youtube.com A primary KIE greater than 1 is observed when a bond to the isotope is broken in the rate-determining step.

For reactions involving benzamide (B126) derivatives, KIE studies can provide crucial mechanistic insights. For example, in the Hofmann rearrangement of N-chlorobenzamide, the measurement of 14C KIEs at the phenyl-1 and carbonyl carbons was used to distinguish between a concerted and a two-step mechanism. The observation of significant isotope effects (k12/k14 ≈ 1.045) strongly supported a concerted mechanism where migration of the phenyl group and departure of the chloride ion occur simultaneously. researcher.life

Similarly, for reactions of this compound, such as nucleophilic substitution at the nitrogen or hydrolysis at the carbonyl, KIE studies could be designed to probe the transition state structure. For instance, a 15N KIE could investigate the degree of N-O bond cleavage in the rate-determining step of a substitution reaction, while an 18O KIE at the carbonyl oxygen could probe the formation of a tetrahedral intermediate during hydrolysis. researchgate.net The magnitude of the observed KIE provides detailed information about the bonding changes occurring in the transition state. scispace.com

| Isotopic Label Position | Potential Reaction Studied | Mechanistic Insight Gained |

|---|---|---|

| Carbonyl-14C | Hydrolysis, Rearrangement | Probes changes in bonding at the carbonyl carbon in the rate-determining step. |

| Amide-15N | Nucleophilic Substitution at N | Indicates the extent of N-O bond breaking in the transition state. |

| Methoxy-13C | Reactions involving the methoxy (B1213986) group | Determines if C-O bond cleavage is part of the rate-determining step. |

Control Experiments and Radical Scavenger Studies

To investigate the potential involvement of radical species in the reactions of this compound, a series of control experiments employing radical scavengers would be essential. In a typical study, the reaction of interest would be conducted in the presence of well-known radical inhibitors to observe any changes in reaction rate or product distribution.

Commonly used radical scavengers include (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and butylated hydroxytoluene (BHT). The introduction of these molecules into a reaction that proceeds via a radical mechanism would be expected to quench the radical intermediates, thereby inhibiting or completely stopping the reaction. The results of such experiments provide strong evidence for or against the participation of radical pathways.

Table 1: Hypothetical Data from Radical Scavenger Studies

| Entry | Radical Scavenger | Concentration (mol%) | Reaction Yield (%) |

| 1 | None | 0 | (Hypothetical Baseline Yield) |

| 2 | TEMPO | 20 | (Hypothetical Observed Yield) |

| 3 | BHT | 20 | (Hypothetical Observed Yield) |

This table illustrates the type of data that would be generated from such experiments. No actual data for this compound has been published.

Isolation and Characterization of Key Intermediates

The direct observation and characterization of transient species are fundamental to confirming a proposed reaction mechanism. For reactions involving this compound, this would involve attempts to isolate and structurally elucidate any key intermediates that are formed during the course of the reaction.

Techniques such as low-temperature spectroscopy (NMR, IR) and chromatography could be employed to detect and potentially isolate these transient molecules. By determining the structure of these intermediates, researchers can piece together the step-by-step transformation of the starting material into the final product. The stability of the benzyloxy and the N-methoxy-N-methylamide functional groups would be a key consideration in the nature and reactivity of any potential intermediates. Without experimental studies, the specific intermediates in reactions of this compound remain purely speculative.

Advanced Spectroscopic and Structural Characterization in Research on 3 Benzyloxy N Methoxy N Methylbenzamide Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 3-(Benzyloxy)-N-methoxy-N-methylbenzamide and its analogs. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for determining the carbon-hydrogen framework of a molecule.

For a compound like this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons of the two phenyl rings typically appear in the downfield region (δ 7.0-7.5 ppm). The benzylic protons (-O-CH₂-Ph) would present as a characteristic singlet around δ 5.1 ppm. A key feature of N-methoxy-N-methylbenzamides (Weinreb amides) is the presence of two sharp singlets for the N-methyl (N-CH₃) and N-methoxy (O-CH₃) protons, which typically resonate at approximately δ 3.3 ppm and δ 3.7 ppm, respectively. The clear separation and sharp nature of these signals in meta- and para-substituted benzamides confirm the unrestricted rotation around the C(O)-N bond at room temperature.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbon (C=O) of the amide is typically observed far downfield, around δ 168-170 ppm. Carbons of the aromatic rings resonate in the δ 115-160 ppm range, with the carbon attached to the benzyloxy group appearing at a characteristic downfield shift. The benzylic carbon signal is expected around δ 70 ppm. The N-methyl and N-methoxy carbons give rise to signals at approximately δ 34 ppm and δ 61 ppm, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aromatic C-H | 7.00 - 7.50 (m, 9H) | 115.0 - 137.0 |

| C-O (Aromatic) | - | ~158.0 |

| C=O (Amide) | - | ~169.0 |

| -O-CH₂-Ph | ~5.10 (s, 2H) | ~70.0 |

| N-OCH₃ | ~3.70 (s, 3H) | ~61.5 |

| N-CH₃ | ~3.35 (s, 3H) | ~34.0 |

While this compound itself is achiral, advanced NMR techniques are vital for confirming structural assignments and for studying more complex, chiral analogs. Two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used. nih.govipb.pt

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of signals in both ¹H and ¹³C spectra.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This technique is particularly powerful for establishing connectivity across quaternary carbons and heteroatoms, such as linking the aromatic protons to the carbonyl carbon or the benzylic protons to the aromatic carbons of the benzyl (B1604629) group. ipb.pt

For analogs with stereocenters, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the relative stereochemistry by identifying protons that are close in space, irrespective of their bonding connectivity.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass to within a few parts per million, allowing for the determination of the molecular formula.

The fragmentation of aromatic amides under electron ionization (EI) often involves cleavage of the amide bond. nih.gov A primary fragmentation pathway for this molecule would be the cleavage of the bond between the carbonyl group and the nitrogen atom, leading to the formation of a stable 3-benzyloxybenzoyl acylium ion. Another highly characteristic fragmentation pathway for benzyl ethers is the cleavage of the C-O bond of the ether linkage, generating a very stable benzyl cation (m/z 91), which can rearrange to the even more stable tropylium (B1234903) ion. jove.comacs.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass/charge) | Proposed Fragment Structure | Fragmentation Pathway |

| 271 | [C₁₆H₁₇NO₃]⁺ | Molecular Ion (M⁺) |

| 211 | [C₁₄H₁₁O₂]⁺ | Loss of ·N(OCH₃)CH₃ |

| 181 | [C₁₃H₉O]⁺ | Loss of ·CH₂Ph from fragment m/z 211 |

| 91 | [C₇H₇]⁺ | Cleavage of the Ar-O-CH₂ bond to form benzyl/tropylium cation |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure. The most prominent peak would be the strong carbonyl (C=O) stretching vibration of the tertiary amide group, expected in the region of 1630-1680 cm⁻¹. s-a-s.org The presence of the aromatic rings would be confirmed by C=C stretching vibrations around 1450-1600 cm⁻¹ and sp² C-H stretching vibrations just above 3000 cm⁻¹. libretexts.org The benzyloxy group would be identified by the C-O-C asymmetric stretching vibration, typically appearing as a strong band in the 1200-1275 cm⁻¹ region for aryl alkyl ethers. pressbooks.pub

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3030 - 3100 | C-H Stretch | Aromatic (sp²) |

| 2850 - 3000 | C-H Stretch | Aliphatic (sp³) |

| 1640 - 1670 | C=O Stretch | Tertiary Amide (Weinreb) |

| 1580 - 1600 | C=C Stretch | Aromatic Ring |

| 1450 - 1500 | C=C Stretch | Aromatic Ring |

| 1220 - 1260 | C-O-C Asymmetric Stretch | Aryl Alkyl Ether |

| 1020 - 1050 | C-O-C Symmetric Stretch | Aryl Alkyl Ether |

X-ray Diffraction (XRD) Studies for Solid-State Structure

While NMR, MS, and IR provide information about molecular structure and connectivity, X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound is not publicly available, analysis of closely related structures, such as substituted benzamides, provides valuable insights into expected structural parameters. nih.govresearchgate.net

Crystal structure analysis of a similar compound, 4-methoxy-N-methylbenzamide, reveals important conformational features. nih.govresearchgate.net A key parameter is the dihedral angle between the plane of the amide group and the plane of the benzene (B151609) ring, which was found to be 10.6°. nih.govresearchgate.net A similar, non-planar conformation would be expected for the 3-benzyloxy analog to minimize steric hindrance.

XRD studies would also elucidate intermolecular interactions that govern the crystal packing. In the absence of traditional hydrogen bond donors (like N-H), the packing would likely be dominated by weaker interactions such as C-H···O contacts, where hydrogens from the methyl or aromatic groups interact with the carbonyl or ether oxygen atoms, and potential C-H···π or π-π stacking interactions between the aromatic rings. nih.gov Such studies provide conclusive data on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's solid-state conformation.

Q & A

Q. What are the established synthetic routes for 3-(Benzyloxy)-N-methoxy-N-methylbenzamide, and what are their comparative advantages?

The compound can be synthesized via a two-step procedure involving (1) coupling of O-benzyl hydroxylamine with a benzoyl chloride derivative under Schlenk conditions and (2) subsequent N-methoxy-N-methylation. Key advantages include high yields (~89%) and compatibility with moisture-sensitive reagents. Critical parameters include maintaining an argon atmosphere, controlled dropwise addition of acyl chlorides, and post-reaction purification via vacuum filtration and drying . Alternative routes using trichloroisocyanuric acid (TCICA) as an oxidizing agent may improve selectivity but require rigorous temperature control .

Q. How should researchers handle and store this compound to ensure stability?

The compound is thermally sensitive and decomposes upon heating. Storage recommendations include:

- Storing under inert gas (argon or nitrogen) at –20°C in amber vials to prevent light-induced degradation.

- Avoiding prolonged exposure to moisture by using desiccants.

- Conducting differential scanning calorimetry (DSC) to assess batch-specific decomposition thresholds .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and assess purity (e.g., benzyloxy and methoxy peaks at δ 4.8–5.2 ppm and δ 3.2–3.5 ppm, respectively).

- HPLC-MS : To detect trace impurities (e.g., unreacted O-benzyl hydroxylamine or acyl chloride derivatives).

- Elemental Analysis : Validate stoichiometry, particularly for nitrogen and oxygen content.

- Thermogravimetric Analysis (TGA) : Monitor thermal stability during scale-up .

Advanced Research Questions

Q. How can discrepancies in NMR data be resolved when characterizing by-products or degraded samples?

- Step 1 : Repeat synthesis under strictly anhydrous conditions to rule out hydrolysis artifacts.

- Step 2 : Use 2D NMR (e.g., HSQC, HMBC) to differentiate between regioisomers or tautomers.

- Step 3 : Compare with synthesized reference standards of potential by-products (e.g., N-demethylated analogs or benzyl alcohol derivatives) .

- Step 4 : Employ LC-MS/MS to correlate observed masses with fragmentation patterns of suspected impurities .

Q. What strategies mitigate mutagenicity risks during handling, given structural similarities to anomeric amides?

- Ames Testing : Pre-screen batches using Ames II assays to quantify mutagenic potential relative to benchmarks like benzyl chloride .

- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity and closed-system transfers (e.g., syringe pumps).

- PPE : Wear nitrile gloves (≥8 mil thickness) and FFP3 respirators during bulk handling.

- Waste Management : Deactivate mutagenic residues with 10% sodium hypochlorite before disposal .

Q. How can reaction conditions be optimized for scaling up synthesis while maintaining yield and purity?

- Parameter Screening : Use design of experiments (DoE) to test variables like stoichiometry (1.0–1.2 equiv acyl chloride), temperature (0–25°C), and solvent polarity (dichloromethane vs. acetonitrile).

- Catalyst Selection : Evaluate sodium pivalate (vs. potassium carbonate) to enhance reaction rates in polar aprotic solvents.

- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

- Workflow Adjustments : Replace rotary evaporation with falling-film evaporators for large-scale solvent removal .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability in protic vs. aprotic solvents?

- Hypothesis Testing : Replicate degradation studies in deuterated solvents (e.g., D₂O vs. CD₃CN) using ¹H NMR to track decomposition kinetics.

- Mechanistic Insight : The compound’s anomeric amide structure may undergo hydrolysis via nucleophilic attack at the carbonyl in protic media. Stabilize by adding scavengers (e.g., molecular sieves) or using buffered solutions (pH 6–8) .

Q. What methodological adjustments resolve low yields in N-methoxy-N-methylation steps?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.